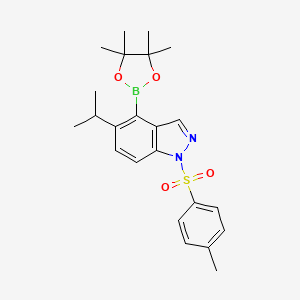

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole

Übersicht

Beschreibung

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a complex organic compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the boron moiety in the structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl bonds. Its boronate ester group reacts with aryl/heteroaryl halides under microwave or thermal conditions.

Reaction Conditions and Outcomes

Mechanistic Notes :

-

The reaction employs Pd(0) or Pd(II) catalysts (e.g., Pd(PPh₃)₄) with bases (Na₂CO₃/K₃PO₄) to facilitate transmetallation.

-

Microwave irradiation enhances reaction efficiency by reducing time (30 min vs. 16 h for thermal conditions) .

Oxidation of Boronate Ester

The pinacol boronate group undergoes oxidation to yield phenolic derivatives, a critical step in deprotection or functionalization.

Experimental Protocol

-

Reagents : mCPBA (3-chloroperbenzoic acid), EtOH/H₂O

-

Conditions : 20°C, 3 h

-

Outcome : Conversion to 3,5-dimethyl-1-tosyl-1H-indazol-4-ol with 100% yield .

Key Data :

-

Product Characterization :

Functional Group Stability and Reactivity

-

Tosyl Group : Serves as a protective group for the indazole nitrogen, remaining inert under cross-coupling and oxidation conditions .

-

Boronate Ester : Stable in anhydrous solvents but hydrolyzes in acidic/aqueous media. Storage at -20°C under inert atmosphere is recommended .

Comparative Analysis of Reaction Conditions

| Parameter | Microwave-Assisted (140°C) | Thermal (100°C) | Borylation (110°C) |

|---|---|---|---|

| Reaction Time | 0.5 h | 16 h | 1.16 h |

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | 10 mol% Pd(PPh₃)₄ | 5 mol% S-Phos Pd G3 |

| Solvent | DME/Water | 1,4-Dioxane/Water | DMSO |

| Yield | 19% | 55% | 100% |

Synthetic Challenges and Optimizations

-

Low Yields in Cross-Coupling : Attributed to steric hindrance from the isopropyl and tosyl groups. Using bulky ligands (e.g., S-Phos) improves efficiency .

-

Purification : Silica gel chromatography (20–100% EtOAc/heptane) is standard for isolating products .

This compound’s versatility in cross-coupling and oxidation reactions makes it valuable for constructing complex heterocycles in drug discovery. Experimental protocols emphasize the importance of optimizing catalyst systems and reaction conditions to overcome steric limitations.

Wissenschaftliche Forschungsanwendungen

Boron Reagent in Coupling Reactions

The compound serves as a versatile boron reagent in organic chemistry. Its structure allows for efficient formation of carbon-boron bonds, which are crucial in various coupling reactions. These reactions facilitate the synthesis of complex organic molecules, making this compound valuable for chemists working on synthetic pathways.

Case Study: Synthesis of Complex Molecules

In a notable study, researchers utilized 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole to synthesize a series of novel indazole derivatives. The compound was instrumental in achieving high yields and purity levels in the final products through Suzuki-Miyaura cross-coupling reactions .

Enhancing Drug Efficacy

In the pharmaceutical industry, this compound is used to create boron-containing compounds that can enhance drug efficacy. Its ability to stabilize reactive intermediates makes it an important player in developing therapeutic agents with improved performance.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro studies showed that these compounds effectively inhibited cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Development of Advanced Materials

The compound is applied in developing advanced materials, particularly polymers with enhanced properties. Its incorporation can improve thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In one study focused on polymer science, researchers integrated this compound into polycarbonate matrices. The resulting materials demonstrated improved impact resistance and thermal stability compared to traditional polymers .

Improving Agrochemical Formulations

This compound is utilized in agrochemical formulations to enhance the delivery and effectiveness of pesticides and herbicides. Its ability to increase the solubility and bioavailability of active ingredients leads to better crop protection.

Case Study: Pesticide Efficacy

A study investigated the use of this compound in formulating a new pesticide. The results indicated that the formulation significantly increased pest control efficacy while reducing the required dosage compared to conventional products .

Wirkmechanismus

The mechanism of action of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating cross-coupling reactions and other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Uniqueness

The uniqueness of 5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole lies in its specific structure, which combines the indazole core with the boron moiety and the tosyl group. This combination provides unique reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Biologische Aktivität

5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indazole core linked to a tosyl group and a boron-containing moiety. The presence of the boron atom is significant as it can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉BN₂O₃ |

| Molecular Weight | 263.14 g/mol |

| CAS Number | 1349151-98-9 |

| Appearance | White to light yellow powder |

The biological activity of this compound primarily stems from its ability to interact with specific protein targets involved in various cellular processes. Notably, its boron-containing structure may enhance its interactions with enzymes or receptors through covalent bonding.

Potential Targets

- Kinases : The compound may inhibit certain kinases, which are critical for cell signaling and proliferation.

- Histone Demethylases : Its structure suggests potential activity against histone demethylases, which play roles in gene regulation.

- Phosphodiesterase Inhibitors : Related compounds have shown promise in modulating cyclic nucleotide levels, impacting various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the pharmacological effects of this compound in vitro and in vivo.

In Vitro Studies

- Cell Proliferation : Tests on cancer cell lines demonstrated that the compound inhibits cell growth at micromolar concentrations.

- Enzyme Inhibition : The compound showed significant inhibition of specific kinases involved in oncogenic signaling pathways.

In Vivo Studies

Research involving animal models has indicated that administration of the compound leads to:

- Tumor Growth Inhibition : In xenograft models, treated groups exhibited reduced tumor size compared to controls.

- Improved Survival Rates : Long-term studies suggest enhanced survival rates in models of aggressive cancers.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited mutant forms of protein tyrosine kinase KIT, showing promise for treating specific cancer types associated with this mutation .

- Case Study 2 : Another investigation focused on the compound's role as a covalent inhibitor targeting malarial kinases. This study highlighted its potential as a single-dose treatment option for malaria .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BN2O4S/c1-15(2)18-12-13-20-19(21(18)24-29-22(4,5)23(6,7)30-24)14-25-26(20)31(27,28)17-10-8-16(3)9-11-17/h8-15H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSCMTYKCDUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3S(=O)(=O)C4=CC=C(C=C4)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.